JNJ-19567470 - 724471-26-5

JNJ-19567470

Catalog Number: EVT-270637
CAS Number: 724471-26-5
Molecular Formula: C22H27BrN4O
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-19567470 is a selective, non-peptide CRF receptor 1 antagonist. It is a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack which prevents sodium lactate-induced acute panic-like responses.
Source and Classification

JNJ-19567470 was developed by Johnson & Johnson Pharmaceutical Research and Development. It falls under the classification of small molecules, specifically as a non-peptide antagonist targeting the corticotropin-releasing factor receptor 1. This classification is pivotal as it distinguishes JNJ-19567470 from peptide-based therapeutics, allowing for oral bioavailability and potentially fewer side effects.

Synthesis Analysis

The synthesis of JNJ-19567470 involves multiple steps typical of complex organic synthesis. While specific proprietary methods may not be publicly detailed, general synthetic pathways for similar compounds often include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Coupling Reactions: The formation of the core structure may involve coupling reactions such as Suzuki or Heck reactions, which facilitate the assembly of complex molecular frameworks.
  4. Purification: The final product is typically purified using chromatography techniques to ensure high purity suitable for biological testing.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of JNJ-19567470 can be characterized by its specific arrangement of atoms and functional groups. It features:

  • Core Structure: A central aromatic ring system that provides stability and facilitates interactions with the receptor.
  • Side Chains: Various substituents that enhance selectivity for the corticotropin-releasing factor receptor 1.
  • Molecular Formula: While the exact molecular formula is not provided in the available data, it typically consists of carbon, hydrogen, nitrogen, and oxygen atoms.

Molecular modeling studies may reveal insights into how structural variations impact receptor binding affinity and selectivity.

Chemical Reactions Analysis

Chemical reactions involving JNJ-19567470 primarily focus on its interactions with biological targets rather than traditional organic reactions. Key aspects include:

  1. Binding Affinity: The compound exhibits selective binding to corticotropin-releasing factor receptor 1, inhibiting its activity.
  2. Metabolic Stability: Understanding how JNJ-19567470 is metabolized in biological systems is crucial for predicting its pharmacokinetics and potential drug interactions.

Studies often employ radiolabeled versions of the compound to track its distribution and metabolism in vivo.

Mechanism of Action

The mechanism of action for JNJ-19567470 involves:

  1. Receptor Antagonism: By binding to corticotropin-releasing factor receptor 1, JNJ-19567470 prevents the natural ligand from activating the receptor.
  2. Impact on Neurotransmission: This antagonism leads to alterations in neurotransmitter release patterns associated with stress responses, potentially reducing anxiety symptoms.

Research indicates that this mechanism can provide therapeutic benefits in conditions characterized by dysregulated stress responses.

Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-19567470 are essential for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine formulation strategies.
  • Stability: Evaluated under different pH levels and temperatures to ensure efficacy over time.
  • Melting Point: Provides insights into purity and crystallinity, which are critical for solid formulations.

Specific data on these properties would be derived from experimental studies conducted during drug development.

Applications

JNJ-19567470 has potential applications in several areas:

  1. Anxiety Disorders: Primarily targeted for use in treating panic disorder due to its mechanism of action.
  2. Research Tool: Serves as a valuable tool for studying the role of corticotropin-releasing factor receptors in stress-related disorders.
  3. Drug Development: Its development may inspire new classes of therapeutics aimed at modulating stress responses without the side effects associated with traditional anxiolytics.

Properties

CAS Number

724471-26-5

Product Name

JNJ-19567470

IUPAC Name

[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol

Molecular Formula

C22H27BrN4O

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3

InChI Key

GGRHUOGLCCJDDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br

Solubility

Soluble in DMSO

Synonyms

JNJ-19567470; JNJ 19567470; JNJ19567470.

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.